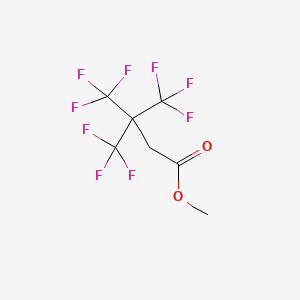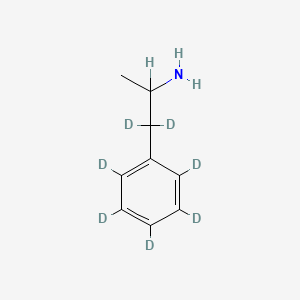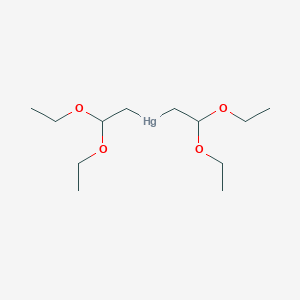
Bis(2,2-diethoxyethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-diethoxyethyl)mercury is an organomercury compound with the molecular formula C12H26HgO4. This compound is characterized by the presence of mercury bonded to two 2,2-diethoxyethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diethoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-diethoxyethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+2C4H9O2CH2OH→Hg(C4H9O2CH2O)2+2HOAc
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2-diethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and corresponding alcohols.
Substitution: The 2,2-diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and diethoxyethanol.
Reduction: Elemental mercury and diethoxyethanol.
Substitution: Various substituted organomercury compounds depending on the reagents used.
Applications De Recherche Scientifique
Bis(2,2-diethoxyethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of bis(2,2-diethoxyethyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function. This interaction can disrupt enzymatic activity and cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methoxyethyl)mercury
- Bis(2-ethoxyethyl)mercury
- Bis(2-butoxyethyl)mercury
Comparison
Bis(2,2-diethoxyethyl)mercury is unique due to its specific 2,2-diethoxyethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
67247-88-5 |
|---|---|
Formule moléculaire |
C12H26HgO4 |
Poids moléculaire |
434.92 g/mol |
Nom IUPAC |
bis(2,2-diethoxyethyl)mercury |
InChI |
InChI=1S/2C6H13O2.Hg/c2*1-4-7-6(3)8-5-2;/h2*6H,3-5H2,1-2H3; |
Clé InChI |
BFRFYVDPOMIYIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C[Hg]CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)

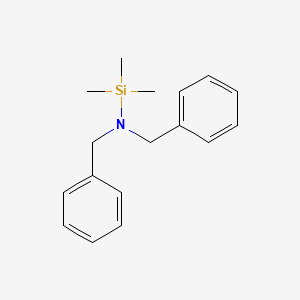
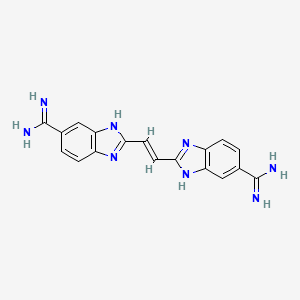
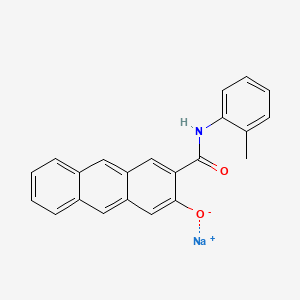
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
